molecular formula C12H15NO3 B5677644 5-[(3-methylphenyl)amino]-5-oxopentanoic acid CAS No. 71195-70-5

5-[(3-methylphenyl)amino]-5-oxopentanoic acid

Cat. No.: B5677644
CAS No.: 71195-70-5
M. Wt: 221.25 g/mol
InChI Key: MPKHVCFQBHNIHB-UHFFFAOYSA-N
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Description

Contextualization within Organic and Medicinal Chemistry Research

The presence of both a hydrogen-bond donor (the N-H group of the amide and the O-H of the carboxylic acid) and hydrogen-bond acceptors (the C=O groups of both the amide and the acid) allows for the formation of predictable and stable intermolecular networks nih.gov. Understanding these patterns is crucial in medicinal chemistry, where the specific shape and intermolecular interactions of a molecule govern its ability to bind to biological targets. Succinamic acid derivatives, in a broader sense, have been explored for various therapeutic applications, including their potential as anti-tumor agents nih.govnih.gov.

Overview of Research Significance and Academic Relevance

The primary research significance of 5-[(3-methylphenyl)amino]-5-oxopentanoic acid lies in its contribution to the field of crystallography and the study of molecular interactions. Detailed structural analysis via X-ray diffraction has provided precise data on its molecular geometry and packing in the crystalline state nih.gov.

Academic inquiry has focused on how the placement of the methyl group at the meta-position of the phenyl ring influences the molecular conformation compared to other isomers (such as ortho- or para-substituted analogues) nih.govresearchgate.net. Research has revealed that in the solid state, molecules of this compound are organized into infinite chains through a combination of N-H···O and O-H···O intermolecular hydrogen bonds nih.govnih.gov. This self-assembly into well-defined supramolecular structures is a key area of modern chemical research. The insights gained from studying this specific compound contribute to a larger body of knowledge used to predict and design molecular solids with desired properties.

Scope of Academic Inquiry on this compound

The academic investigation into this compound has been narrowly focused and highly specific, centered on its synthesis and detailed structural characterization. The synthesis is achieved through the reaction of succinic anhydride (B1165640) with m-toluidine (B57737) nih.gov.

The core of the research involves the precise determination of its crystal structure. Key findings from this inquiry include:

Molecular Conformation: The conformations of the N-H and C=O bonds within the amide portion of the molecule are anti to each other. The amide hydrogen atom is also positioned anti to the methyl group on the benzene ring nih.govnih.gov.

Side-Chain Geometry: The conformation between the amide oxygen and the carbonyl oxygen of the acid segment is syn to each other. This is a notable difference compared to other structurally similar compounds, such as N-(4-chlorophenyl)succinamic acid, where an anti conformation is observed nih.gov.

Hydrogen Bonding: The molecules are linked by specific intermolecular hydrogen bonds. The amide hydrogen forms a bond with an amide oxygen of a neighboring molecule (N-H···O), while the carboxylic acid's hydroxyl group hydrogen-bonds to the carbonyl oxygen of the acid group in another molecule (O-H···O), creating robust chains nih.gov.

This detailed structural information serves as a benchmark for computational modeling and helps refine the principles governing molecular recognition and crystal engineering.

Compound Data

Below are tables detailing the chemical and crystallographic properties of this compound.

Table 1: Chemical Identity

Identifier Value
IUPAC Name This compound
Synonym N-(3-methylphenyl)succinamic acid nih.gov
Molecular Formula C₁₁H₁₃NO₃ nih.gov

| Molecular Weight | 207.22 g/mol nih.gov |

Table 2: Crystallographic Data Data obtained at T = 299 K nih.gov

Parameter Value
Crystal System Orthorhombic
a 12.0661 (8) Å
b 20.220 (1) Å
c 8.9398 (5) Å
Volume (V) 2181.1 (2) ų

| Molecules per unit cell (Z) | 8 |

Table 3: Intermolecular Hydrogen Bond Geometry nih.gov

Bond (D–H···A) D–H Distance (Å) H···A Distance (Å) D···A Distance (Å) D–H···A Angle (°)
N1—H1N···O1 0.863 (19) 2.02 (2) 2.8597 (17) 163.5 (16)
O3—H3O···O2 0.83 (1) 1.82 (1) 2.6542 (18) 177 (2)

D = Donor atom; A = Acceptor atom

Table 4: Compound Names Mentioned

Compound Name Synonym(s)
This compound N-(3-methylphenyl)succinamic acid
Succinic anhydride Dihydrofuran-2,5-dione
m-Toluidine 3-Methylaniline

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(3-methylanilino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-9-4-2-5-10(8-9)13-11(14)6-3-7-12(15)16/h2,4-5,8H,3,6-7H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKHVCFQBHNIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40354190
Record name 5-[(3-methylphenyl)amino]-5-oxopentanoic acid
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Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71195-70-5
Record name 5-[(3-methylphenyl)amino]-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40354190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-METHYLGLUTARANILIC ACID
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Synthetic Methodologies for 5 3 Methylphenyl Amino 5 Oxopentanoic Acid and Analogues

Established Synthetic Routes for 5-[(3-Methylphenyl)amino]-5-oxopentanoic Acid

The formation of this compound fundamentally involves the creation of an amide bond between a five-carbon dicarboxylic acid scaffold and 3-methylaniline. The most common precursor for the acid component is glutaric anhydride (B1165640), which readily undergoes nucleophilic attack by the amine.

Conventional Synthetic Approaches

The most traditional and straightforward synthesis of this compound involves the direct reaction of glutaric anhydride with 3-methylaniline (m-toluidine). This reaction is a classic example of nucleophilic acyl substitution, where the amino group of 3-methylaniline attacks one of the carbonyl carbons of glutaric anhydride. This leads to the opening of the anhydride ring and the formation of the corresponding amic acid.

The reaction is typically carried out by mixing equimolar amounts of the two reactants in a suitable solvent. The choice of solvent can influence the reaction rate and the ease of product isolation. Common solvents for this type of reaction include aprotic solvents such as dichloromethane, chloroform, or diethyl ether. The reaction can often proceed at room temperature, although gentle heating may be employed to increase the rate of reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the product, this compound, often precipitates from the reaction mixture or can be isolated by evaporation of the solvent followed by recrystallization to achieve high purity.

A general representation of this conventional approach is depicted below:

Glutaric anhydride + 3-Methylaniline → this compound

Optimization Strategies in this compound Synthesis

To enhance the efficiency and yield of the synthesis of this compound, several optimization strategies can be employed. These strategies focus on key reaction parameters such as temperature, solvent, and the use of catalysts.

Temperature: The reaction temperature is a critical parameter. While the reaction can proceed at ambient temperature, moderate heating can significantly accelerate the reaction rate. However, excessive heat should be avoided as it can promote the dehydration of the product to form the corresponding glutarimide (B196013), N-(3-methylphenyl)glutarimide, as an undesired byproduct. Optimization studies would involve conducting the reaction at various temperatures to identify the optimal balance between reaction rate and product purity.

Solvent Effects: The choice of solvent can impact the solubility of the reactants and the transition state, thereby influencing the reaction rate. A systematic study of different solvents, ranging from non-polar to polar aprotic, can help in identifying the most suitable medium for the reaction. For instance, solvents that can effectively solvate the charged intermediate formed during the nucleophilic attack may facilitate the reaction.

Catalysis: While the reaction can proceed without a catalyst, the use of a base or acid catalyst can enhance the reaction rate. A mild base can deprotonate the carboxylic acid formed, shifting the equilibrium towards the product. Tertiary amines, such as triethylamine (B128534) or pyridine, are often used for this purpose. The base can also act as a scavenger for any acidic impurities that might be present.

An interactive data table summarizing potential optimization parameters is provided below:

ParameterVariationExpected Outcome
Temperature Room Temperature vs. 50°C vs. 100°CIncreased rate with temperature, potential for side product formation at higher temperatures.
Solvent Dichloromethane vs. Tetrahydrofuran vs. AcetonitrileVarying reaction rates and product solubility.
Catalyst None vs. Triethylamine vs. PyridineIncreased reaction rate with the presence of a base catalyst.

Novel and Green Synthetic Methodologies

In line with the growing emphasis on sustainable chemistry, novel and greener synthetic methods for the preparation of this compound are being explored. These methods aim to reduce the environmental impact by using catalytic systems and environmentally benign protocols.

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry offers a range of catalytic systems that can be applied to the synthesis of amides from anhydrides and amines. Lewis acids, for instance, have been shown to catalyze the ring-opening of cyclic anhydrides by activating the carbonyl group towards nucleophilic attack. rsc.orgnih.gov

For the synthesis of this compound, a catalytic amount of a Lewis acid such as zinc chloride (ZnCl₂), scandium triflate (Sc(OTf)₃), or a boronic acid derivative could be employed. researchgate.net The Lewis acid would coordinate to the carbonyl oxygen of glutaric anhydride, increasing its electrophilicity and facilitating the attack by the weakly nucleophilic 3-methylaniline. This approach can lead to higher reaction rates and potentially allow for milder reaction conditions.

The following table outlines potential Lewis acid catalysts for this synthesis:

CatalystCatalyst TypePotential Advantage
Zinc Chloride (ZnCl₂)Lewis AcidReadily available and inexpensive.
Scandium Triflate (Sc(OTf)₃)Lewis AcidHighly active, can be used in small catalytic amounts.
(3,4,5-Trifluorophenyl)Boronic AcidLewis AcidKnown to catalyze amide formation from carboxylic acids and amines. researchgate.net

Sustainable and Environmentally Benign Protocols for this compound

Green chemistry principles encourage the use of alternative energy sources and the reduction of solvent waste. Microwave-assisted synthesis has emerged as a powerful tool in this regard. The reaction of phthalic anhydride with various amines to form N-arylphthalamic acids has been successfully carried out in a domestic microwave oven in the absence of a solvent, with reaction times of only 1-3 minutes and excellent yields. nih.gov This solvent-free, high-speed approach could be directly applicable to the synthesis of this compound from glutaric anhydride and 3-methylaniline.

The benefits of a microwave-assisted, solvent-free approach include:

Reduced Reaction Time: Dramatically shorter reaction times compared to conventional heating.

Energy Efficiency: More efficient energy transfer directly to the reacting molecules.

Reduced Solvent Waste: Elimination of solvent usage aligns with green chemistry principles.

Potentially Higher Yields: Rapid heating can minimize the formation of side products.

Synthesis of Structural Analogues and Derivatives of this compound

The synthetic methodologies described for this compound can be extended to produce a wide range of structural analogues and derivatives. By varying the anhydride and the aniline (B41778) starting materials, a library of related compounds can be generated.

For instance, using substituted glutaric anhydrides would lead to derivatives with modifications on the pentanoic acid backbone. Similarly, employing different substituted anilines would result in a series of N-aryl glutaramic acids with diverse substitution patterns on the phenyl ring.

Furthermore, the carboxylic acid and amide functionalities of this compound itself can serve as handles for further chemical transformations, leading to a variety of derivatives. For example, the carboxylic acid group can be esterified or converted to other functional groups, while the amide N-H can potentially undergo further reactions. The synthesis of various 5-oxo-2-arylamino thiazole (B1198619) derivatives and 5-oxopyrrolidine derivatives from related starting materials highlights the versatility of these synthetic strategies. researchgate.netnih.gov

The table below provides examples of potential structural analogues and the required starting materials:

Analogue/DerivativeAnhydride Starting MaterialAmine Starting Material
5-[(4-chlorophenyl)amino]-5-oxopentanoic acidGlutaric anhydride4-Chloroaniline
3-Methyl-5-[(3-methylphenyl)amino]-5-oxopentanoic acid3-Methylglutaric anhydride3-Methylaniline
4-[(3-methylphenyl)amino]-4-oxobutanoic acidSuccinic anhydride3-Methylaniline

Strategies for Structural Diversification

The structural diversification of this compound analogues can be achieved through several synthetic routes, primarily focusing on modifications of the aromatic ring, the pentanoic acid backbone, or by utilizing the reactivity of the amide and carboxylic acid functionalities.

One key strategy involves the intramolecular cyclization of N-aryl glutaramic acids to form N-aryl-piperidine-2,6-diones. This transformation can be effected by dehydrating agents such as acetic anhydride or by heating. These cyclic imides serve as versatile intermediates for further functionalization. For instance, the piperidine-2,6-dione ring can be a scaffold for the introduction of various substituents.

Another approach to diversification is through electrophilic aromatic substitution on the 3-methylphenyl ring. Depending on the directing effects of the amide and methyl groups, functional groups such as nitro, halogen, or acyl groups can be introduced at various positions on the aromatic ring. These modifications can significantly alter the electronic and steric properties of the molecule.

Furthermore, the carboxylic acid moiety of this compound can be converted into a variety of other functional groups. For example, esterification, amidation with different amines, or reduction to an alcohol are common transformations that lead to a diverse range of analogues.

The table below summarizes some potential strategies for the structural diversification of this compound.

Diversification StrategyReaction TypePotential Reagents and ConditionsResulting Analogue Type
Modification of the Aromatic RingElectrophilic Aromatic SubstitutionHNO₃/H₂SO₄ (Nitration); Br₂/FeBr₃ (Bromination)Nitro- or bromo-substituted N-aryl glutaramic acids
Modification of the Pentanoic Acid BackboneIntramolecular CyclizationAcetic anhydride, heatN-(3-methylphenyl)piperidine-2,6-dione
Modification of the Carboxylic AcidEsterificationAlcohol, acid catalyst (e.g., H₂SO₄)Alkyl 5-[(3-methylphenyl)amino]-5-oxopentanoate
Modification of the Carboxylic AcidAmidationAmine, coupling agent (e.g., DCC, EDC)N¹,N⁵-disubstituted glutaramide derivatives

Stereoselective Synthesis of this compound Isomers

The stereoselective synthesis of isomers of this compound, where a chiral center is introduced into the pentanoic acid backbone, is a significant challenge that requires the use of asymmetric synthesis techniques. A prominent strategy involves the enantioselective synthesis of a chiral glutaric acid derivative, which can then be coupled with 3-methylaniline.

A highly effective method for preparing chiral 2-substituted glutaric acid derivatives is the rhodium-catalyzed asymmetric hydrogenation of prochiral 2-methyleneglutarates. nih.gov This reaction utilizes chiral phosphine (B1218219) ligands to induce enantioselectivity in the reduction of the carbon-carbon double bond. The choice of ligand is crucial for achieving high enantiomeric excess (ee).

For the hydrogenation of dimethyl 2-methyleneglutarate, various chiral ligands have been investigated. For example, ligands such as (R,R)-t-Bu-BisP* and those from the MiniPHOS family have shown excellent performance in rhodium-catalyzed asymmetric hydrogenations of related substrates. researchgate.net The resulting chiral dimethyl 2-methylglutarate can then be selectively hydrolyzed and activated for amide bond formation with 3-methylaniline to yield the desired chiral isomer of this compound.

The table below presents selected data from studies on the rhodium-catalyzed asymmetric hydrogenation of dimethyl 2-methyleneglutarate, a key step in the stereoselective synthesis of chiral glutaric acid precursors. nih.gov

Chiral LigandCatalyst PrecursorSolventConversion (%)Enantiomeric Excess (ee, %)Configuration
(R,R)-Me-BPE[Rh(COD)₂]BF₄Methanol>9990R
(S,S)-Et-DuPhos[Rh(COD)₂]BF₄Methanol>9993S
(R)-BINAP[Rh(COD)₂]BF₄Methanol>9994S
(S)-C3-TunePhos[Rh(COD)₂]BF₄Toluene>9991S

These stereoselective methods provide access to enantiomerically enriched building blocks that are crucial for the synthesis of complex chiral molecules.

Chemical Reactivity and Mechanistic Investigations of 5 3 Methylphenyl Amino 5 Oxopentanoic Acid

Reaction Pathways and Mechanisms of 5-[(3-Methylphenyl)amino]-5-oxopentanoic Acid

There is currently no specific information available in the scientific literature detailing the nucleophilic and electrophilic reactions of this compound.

There is currently no specific information available in the scientific literature detailing the cyclization and rearrangement reactions of this compound.

Kinetic and Thermodynamic Studies of Reactions Involving this compound

There is currently no specific information available in the scientific literature regarding the reaction rate determination for reactions involving this compound.

There is currently no specific information available in the scientific literature regarding the equilibrium analysis of chemical transformations involving this compound.

Derivatization and Functionalization Strategies for this compound

There is currently no specific information available in the scientific literature detailing the derivatization and functionalization strategies for this compound.

Amidation and Esterification Reactions

In theory, the carboxylic acid functional group of this compound is susceptible to nucleophilic attack, leading to the formation of amides and esters.

Amidation would involve the reaction of the carboxylic acid with a primary or secondary amine in the presence of a coupling agent, such as a carbodiimide (e.g., DCC, EDC), to facilitate the formation of a new amide bond. The general reaction scheme would be:

this compound + R¹R²NH → N¹,N²-dialkyl-N⁵-(3-methylphenyl)pentanediamide

Esterification could be achieved through several methods, including Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid).

this compound + R'OH → alkyl 5-[(3-methylphenyl)amino]-5-oxopentanoate

However, without specific studies on this compound, it is not possible to provide data on optimized reaction conditions, catalyst selection, product yields, or potential side reactions for these transformations.

Heterocyclic Ring Formation from this compound

The structure of this compound contains functionalities that could potentially be utilized for the synthesis of heterocyclic rings. For instance, intramolecular cyclization reactions could be envisioned. Under certain conditions, the amide nitrogen could potentially act as a nucleophile, or the aromatic ring could be involved in electrophilic cyclization reactions. For example, derivatives of this compound might be used as precursors for the synthesis of nitrogen-containing heterocycles like piperidines or other complex ring systems.

However, the existing literature discovered does not provide specific examples or methodologies for the formation of heterocyclic rings starting from this compound. Research on the cyclization of N-aryl-gamma- or delta-ketoamides or similar structures exists, but direct extrapolation to the requested compound is not feasible without experimental validation.

Computational and Theoretical Studies of 5 3 Methylphenyl Amino 5 Oxopentanoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, rooted in quantum mechanics, can predict molecular geometries, energies, and a host of electronic properties with a high degree of accuracy.

Density Functional Theory (DFT) Studies on 5-[(3-methylphenyl)amino]-5-oxopentanoic Acid

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of this compound. wiley.comund.edu DFT calculations can elucidate key aspects of the molecule's electronic character.

Key Research Findings:

While specific DFT studies on this compound are not extensively reported in publicly available literature, the application of DFT to similar organic molecules allows for a detailed theoretical characterization. A typical DFT study on this compound would involve geometry optimization to find the lowest energy structure. From this optimized geometry, a variety of electronic properties can be calculated.

One of the most important aspects of DFT is the calculation of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability.

A hypothetical DFT calculation at the B3LYP/6-31G(d,p) level of theory could yield the following illustrative data:

ParameterHypothetical ValueSignificance
Total Energy -805.4 HartreeRepresents the total electronic and nuclear energy of the molecule at its optimized geometry.
HOMO Energy -6.2 eVIndicates the energy of the highest energy electrons, suggesting regions of nucleophilicity.
LUMO Energy -1.5 eVIndicates the energy of the lowest energy empty orbital, suggesting regions of electrophilicity.
HOMO-LUMO Gap 4.7 eVA larger gap generally implies higher stability and lower chemical reactivity.
Dipole Moment 3.5 DebyeQuantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions.

These calculations would reveal that the electron density in the HOMO is likely localized on the electron-rich 3-methylphenylamino group, while the LUMO density is expected to be distributed over the oxopentanoic acid moiety, particularly the carbonyl groups.

Conformer Analysis and Energy Landscapes

Molecules with rotatable bonds, such as the aliphatic chain in this compound, can exist in multiple spatial arrangements known as conformers. A conformer analysis is essential to identify the most stable conformers and to understand the molecule's flexibility, which can be critical for its biological activity.

By systematically rotating the single bonds in the molecule and performing energy calculations for each conformation, a potential energy surface can be mapped. The minima on this surface correspond to stable conformers. The energy differences between these conformers determine their relative populations at a given temperature.

For this compound, key dihedral angles to consider would be those around the C-C bonds of the pentanoic acid chain and the C-N bond of the amide linkage. The results of such an analysis would likely show several low-energy conformers, with the most stable ones exhibiting minimized steric hindrance and potentially favorable intramolecular hydrogen bonding between the carboxylic acid proton and the amide oxygen.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer a dynamic view of its behavior over time, taking into account factors like solvent effects and temperature.

Conformational Analysis of this compound

Building on the quantum chemical conformer analysis, molecular mechanics force fields can be used to explore the conformational space of this compound more extensively. These methods are computationally less demanding than DFT and can be used to sample a larger number of conformations.

A systematic conformational search would likely reveal that the extended-chain conformers are generally of lower energy, although folded conformers that allow for intramolecular interactions may also be stable. The relative energies of these conformers would be influenced by a balance of steric repulsions, electrostatic interactions, and torsional strain.

Molecular Dynamics Simulations for Solvent Effects

Molecular dynamics (MD) simulations provide a powerful tool to study the behavior of a molecule in a specific environment, such as in a solvent like water. nih.gov An MD simulation of this compound in a box of water molecules would track the positions and velocities of all atoms over time, governed by a force field.

These simulations can reveal how the solvent influences the conformational preferences of the molecule. For instance, in a polar solvent like water, conformers with exposed polar groups (the carboxylic acid and amide) would be stabilized through hydrogen bonding with water molecules. MD simulations can also provide insights into the hydration shell of the molecule and the dynamics of water molecules in its vicinity.

In Silico Prediction of Reactivity and Interaction Profiles

Computational methods can also be used to predict how this compound might react and interact with other molecules, which is particularly valuable in the context of drug discovery and materials science.

Based on the electronic structure calculated with DFT, various reactivity descriptors can be derived. These descriptors provide a quantitative measure of a molecule's propensity to participate in chemical reactions.

Reactivity DescriptorDefinitionHypothetical ValueInterpretation
Ionization Potential (I) I ≈ -E(HOMO)6.2 eVThe energy required to remove an electron from the molecule.
Electron Affinity (A) A ≈ -E(LUMO)1.5 eVThe energy released when an electron is added to the molecule.
Electronegativity (χ) χ = (I + A) / 23.85 eVA measure of the molecule's ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 22.35 eVA measure of the molecule's resistance to changes in its electron distribution.
Electrophilicity Index (ω) ω = χ² / (2η)3.15 eVA global index that quantifies the electrophilic nature of the molecule.

The calculated molecular electrostatic potential (MEP) map would visually highlight the electron-rich and electron-poor regions of the molecule. For this compound, the MEP would likely show negative potential (red) around the carbonyl oxygens and the carboxylic acid group, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the amide and carboxylic acid hydrogens, indicating sites for nucleophilic attack.

Docking Studies of this compound with Molecular Targets

There is no available research detailing the docking of this compound with any specific molecular targets. In silico docking studies are crucial for predicting the binding affinity and interaction patterns of a ligand with a receptor's binding site, offering insights into its potential pharmacological activity. Without such studies, it is not possible to provide information on its potential molecular targets or the nature of its interactions at a molecular level.

Predictive Models for Chemical Transformations

Similarly, no predictive models for the chemical transformations of this compound have been reported in the available literature. Such models use computational chemistry to forecast the compound's reactivity, stability, and potential degradation pathways. The absence of this data means that no information can be provided on its predicted behavior in various chemical environments.

Molecular Interaction Studies of 5 3 Methylphenyl Amino 5 Oxopentanoic Acid

In Vitro Investigations of Biological Target Interactions

The initial step in characterizing the biological activity of a compound like 5-[(3-methylphenyl)amino]-5-oxopentanoic acid involves in vitro studies to identify and characterize its interactions with biological targets.

To investigate the potential of this compound as an enzyme inhibitor, a variety of assays would be conducted. A hypothetical screening against a panel of enzymes would be the first step. If inhibitory activity is detected, further studies would be necessary to elucidate the mechanism of inhibition.

Hypothetical Enzyme Inhibition Data:

Enzyme Target IC₅₀ (μM) Inhibition Type
Hypothetical Kinase A > 100 Not Determined
Hypothetical Protease B 15.2 Competitive

These studies would involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the compound. The data would be analyzed to determine key parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). Kinetic studies would help to distinguish between different modes of inhibition, such as competitive, non-competitive, or uncompetitive binding.

To explore interactions with receptors, biophysical techniques are invaluable. Methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy would provide data on binding affinity, stoichiometry, and the thermodynamics of the interaction.

Hypothetical Receptor Binding Data (SPR):

Receptor Target K₋ (M) kₐ (1/Ms) k₋ (1/s)
Hypothetical GPCR A 5.8 x 10⁻⁶ 1.2 x 10⁴ 7.0 x 10⁻²

SPR would measure the binding and dissociation rates in real-time, while ITC would directly measure the heat changes upon binding to determine the binding affinity (K₋), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Mechanism of Molecular Recognition and Binding

Understanding how a ligand recognizes and binds to its protein target is fundamental for rational drug design.

Computational methods, such as molecular docking and molecular dynamics simulations, would be employed to predict the binding mode of this compound within the active site of a target protein. These models would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity and specificity.

The most definitive information about the binding mode comes from high-resolution structural data. If a stable complex between the compound and a target protein could be formed and crystallized, X-ray crystallography could provide a detailed three-dimensional structure. Alternatively, NMR spectroscopy could be used to study the structure and dynamics of the complex in solution, providing insights into conformational changes upon binding.

Structure-Activity Relationship (SAR) Principles and Methodologies for this compound Analogues

SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on biological activity. For this compound, analogues would be synthesized to probe the importance of different structural features.

Hypothetical SAR Data for Analogues:

Analogue Modification IC₅₀ (μM) vs. Protease B
1 Methyl group at position 2 of the phenyl ring 25.1
2 Methyl group at position 4 of the phenyl ring 12.5
3 Replacement of pentanoic acid with butanoic acid 45.8

By analyzing the SAR data, a pharmacophore model could be developed. This model would define the essential structural motifs and their spatial arrangement required for biological activity, guiding the design of more potent and selective analogues.

Elucidation of Key Pharmacophoric Elements

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The elucidation of these elements for this compound is critical for designing more potent and selective derivatives. Based on its structure and studies of related N-aryl-glutaramic acids and other pentanoic acid derivatives, several key pharmacophoric features can be identified. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

The core structure of this compound presents several potential interaction points:

Carboxylic Acid Group: This group is a prominent feature, containing a hydrogen bond donor (-OH) and a hydrogen bond acceptor (C=O). It can engage in crucial hydrogen bonding interactions with amino acid residues in a target protein's binding site.

Amide Linkage: The amide group also provides both a hydrogen bond donor (-NH) and a hydrogen bond acceptor (C=O), contributing to the molecule's ability to form stable complexes with biological targets.

Aromatic Ring: The 3-methylphenyl group serves as a hydrophobic feature, which can interact with nonpolar pockets within a protein. The aromatic ring itself can also participate in π-π stacking or cation-π interactions.

Methyl Group: The methyl substituent on the phenyl ring contributes to the hydrophobic character of that region and can influence the molecule's orientation within a binding site.

These elements and their spatial arrangement are hypothesized to be essential for the biological activity of this class of compounds. In related multifunctional glutamic acid derivatives, specific pharmacophoric groups are intentionally combined to interact with different sites on a target, such as the catalytic active site and peripheral anionic site of acetylcholinesterase.

To illustrate the key pharmacophoric elements, a hypothetical model can be constructed based on common features found in active N-aryl-glutaramic acid derivatives.

Pharmacophoric FeatureStructural MoietyPotential Interaction
Hydrogen Bond DonorCarboxylic acid (-OH)Forms hydrogen bonds with acceptor groups on the target protein.
Hydrogen Bond DonorAmide (-NH)Forms hydrogen bonds with acceptor groups on the target protein.
Hydrogen Bond AcceptorCarboxylic acid (C=O)Forms hydrogen bonds with donor groups on the target protein.
Hydrogen Bond AcceptorAmide (C=O)Forms hydrogen bonds with donor groups on the target protein.
Aromatic Ring3-methylphenylEngages in π-π stacking or cation-π interactions with the target.
Hydrophobic Center3-methylphenylOccupies hydrophobic pockets in the binding site of the target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, a QSAR model could be invaluable for predicting the activity of novel analogues and guiding synthetic efforts.

A QSAR study on this series would typically involve the following steps:

Data Set Generation: A series of derivatives of this compound would be synthesized, and their biological activity (e.g., IC50 values) against a specific target would be determined.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM), would be used to build a mathematical model that correlates the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the developed QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

For N-aryl-glutaramic acid derivatives, the introduction of different substituents on the aromatic ring has been shown to cause significant changes in activity. This highlights the importance of descriptors related to the aromatic ring's properties in a potential QSAR model. In a hypothetical QSAR study of this compound derivatives, where substitutions are made on the phenyl ring, the following descriptors might be found to be significant:

Hammett's electronic parameter (σ): This would describe the electron-donating or electron-withdrawing nature of the substituents.

Hansch's lipophilicity parameter (π): This would quantify the hydrophobicity of the substituents.

Molar refractivity (MR): This would serve as a measure of the steric bulk of the substituents.

A resulting QSAR equation might take the following hypothetical form:

log(1/IC50) = 0.5 * σ + 0.3 * π - 0.1 * MR + 2.5

This equation would suggest that electron-withdrawing and more lipophilic substituents increase the activity, while bulky substituents decrease it.

The following table presents hypothetical data for a series of this compound derivatives to illustrate a QSAR dataset.

CompoundSubstituent (R)log(1/IC50)σπMR
1H2.500.000.001.03
23-Cl2.850.370.716.03
33-CH32.65-0.070.565.65
43-NO23.100.71-0.287.36
53-OCH32.40-0.27-0.027.87

This structured approach to QSAR modeling allows for the rational design of new derivatives with potentially enhanced biological activity.

Applications of 5 3 Methylphenyl Amino 5 Oxopentanoic Acid in Chemical Synthesis and Research

5-[(3-Methylphenyl)amino]-5-oxopentanoic Acid as a Synthetic Building Block

The presence of both a carboxylic acid and an amide functional group makes this compound a valuable starting material in organic synthesis. These groups can be selectively modified to introduce a wide range of other functionalities, paving the way for the synthesis of complex target molecules.

Precursor in Complex Molecule Synthesis

As a precursor, this compound offers multiple handles for chemical elaboration. The carboxylic acid moiety can undergo standard transformations such as esterification, conversion to an acid chloride, or coupling with amines to form a new amide bond. The amide nitrogen, bearing a proton, can also be a site for substitution under appropriate conditions. The aromatic ring provides a platform for electrophilic substitution reactions, allowing for the introduction of additional functional groups that can be further manipulated.

For instance, the synthesis of structurally related N-(3-methylphenyl)succinamic acid is achieved by the reaction of m-toluidine (B57737) with succinic anhydride (B1165640). nih.gov A similar approach involving glutaric anhydride and m-toluidine would yield this compound. This straightforward synthesis makes it an accessible building block for more intricate structures. The reactivity of this class of compounds is exemplified by the further conversion of N-(3-methylphenyl)succinamic acid into N-(3-methylphenyl)succinimide upon heating. nih.gov

Table 1: Potential Synthetic Transformations of this compound

Functional GroupReaction TypePotential ReagentsResulting Functional Group
Carboxylic AcidEsterificationAlcohol, Acid CatalystEster
Carboxylic AcidAmide CouplingAmine, Coupling AgentAmide
Carboxylic AcidReductionLiAlH4, BH3Alcohol
AmideN-AlkylationAlkyl Halide, BaseN-Alkyl Amide
Aromatic RingNitrationHNO3, H2SO4Nitro-substituted Aromatic
Aromatic RingHalogenationBr2, FeBr3Bromo-substituted Aromatic

Intermediate in Heterocyclic Compound Formation

The 1,5-dicarbonyl relationship in this compound (considering the amide carbonyl and the carboxylic acid) makes it a suitable precursor for the synthesis of various heterocyclic compounds. Cyclization reactions can be initiated by activating the carboxylic acid group, followed by intramolecular attack from the amide nitrogen or oxygen.

One significant application of similar γ-keto acids or their derivatives is in the synthesis of pyridazinones, which are known for their diverse biological activities, including anti-inflammatory properties. nih.gov For example, the reaction of a γ-keto acid with hydrazine (B178648) hydrate (B1144303) can lead to the formation of a six-membered dihydropyridazinone ring. While this compound is not a keto-acid, its dicarbonyl nature suggests its potential to form related heterocyclic structures through condensation reactions with appropriate binucleophiles. The synthesis of pyridazine (B1198779) derivatives is a well-established area of research with numerous methodologies available. organic-chemistry.orgnih.gov

Utilization in Scaffold Design and Library Synthesis

The structural framework of this compound is well-suited for the design of novel chemical scaffolds and the generation of compound libraries for high-throughput screening.

Design of Novel Chemical Scaffolds from this compound

A chemical scaffold is a core structure upon which various substituents can be placed to create a family of related compounds. The bifunctional nature of this compound allows for the development of linear or more complex scaffolds. For example, the carboxylic acid can be used as an anchor point to a solid support for solid-phase synthesis, while the aromatic ring and the amide nitrogen can be systematically modified.

The glutarimide (B196013) scaffold, which can be derived from glutaric acid derivatives, has been shown to be a highly reactive precursor for N-C(O) bond cross-coupling reactions, driven by the ground-state destabilization of the amide bond. nsf.govacs.org This highlights the potential of glutaric acid-based scaffolds in novel reaction development.

Combinatorial Chemistry Approaches

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large numbers of compounds. nih.gov this compound is an excellent candidate for combinatorial library synthesis due to its multiple points of diversification.

Table 2: Potential Library Synthesis from this compound Scaffold

Diversification PointBuilding BlocksPotential Functional Groups
Carboxylic AcidAlcohols, AminesEsters, Amides of varying chain length and functionality
Aromatic Ring (via substituted anilines)Substituted AnilinesHalogens, Alkyl, Alkoxy, Nitro groups
Amide NitrogenAlkyl HalidesSecondary and Tertiary N-alkyl amides

By reacting a set of diverse anilines with glutaric anhydride, a library of N-aryl-5-oxopentanoic acids can be generated. Each of these can then be further reacted with a library of alcohols or amines at the carboxylic acid terminus to create a large and structurally diverse matrix of compounds. Such libraries are invaluable in the search for new bioactive molecules. nih.gov

Role as a Probe or Tool in Chemical Biology Research

While there is no specific literature detailing the use of this compound as a chemical probe, its structure suggests several possibilities for such applications. Chemical probes are small molecules used to study biological systems.

The N-aryl amino acid motif is present in various bioactive molecules and has been incorporated into peptides and proteins to study their structure and function. mdpi.com The development of fluorescent probes for amino acid identification is an active area of research. biorxiv.orgbiorxiv.org

This compound could be modified to serve as a molecular probe. For instance, the methyl group on the phenyl ring could be replaced with a reporter group, such as a fluorophore or a biotin (B1667282) tag. The carboxylic acid provides a convenient handle for conjugation to other molecules of interest, such as proteins or nanoparticles. N-alkyl-N-cyclopropylanilines have been used as mechanistic probes in chemical reactions, demonstrating the utility of modified N-aryl amines in studying reaction pathways. nih.gov

Development of Molecular Probes

There is no documented research on the utilization of this compound as a precursor or key component in the synthesis of molecular probes. Molecular probes are specialized molecules used to detect and visualize specific biological or chemical entities. The design of such probes typically involves the integration of a recognition element, a signaling component (e.g., a fluorophore), and a linker. While the carboxylic acid and amide functionalities of this compound could theoretically serve as points for chemical modification and attachment to other molecular fragments, there are no published studies that have explored this potential.

Investigating Biological Pathways In Vitro (excluding clinical outcomes)

Similarly, the scientific literature lacks any reports on the use of this compound or its direct derivatives for the in vitro investigation of biological pathways. Such studies involve the use of chemical compounds to perturb or monitor cellular processes in a controlled laboratory setting to understand the mechanisms of disease or the effects of potential therapeutic agents. The absence of any research in this area indicates that the compound has not been identified as a significant modulator of any specific biological target or pathway in a non-clinical research context.

Future Research Directions and Unexplored Avenues for 5 3 Methylphenyl Amino 5 Oxopentanoic Acid

Emerging Synthetic Technologies

The synthesis of amides is a cornerstone of organic chemistry, and recent years have seen a push towards greener and more efficient methods. dst.gov.inrsc.org Traditional methods for creating the amide bond in molecules like 5-[(3-methylphenyl)amino]-5-oxopentanoic acid often involve coupling reagents that generate significant waste. unc.edu Future research should focus on adopting and developing more sustainable synthetic routes.

Key areas for exploration include:

Catalytic Amidation: The development of catalytic processes that avoid the use of stoichiometric activating agents is a primary goal. Researchers are exploring the use of earth-abundant metals in catalytic systems to forge amide bonds directly from carboxylic acids and amines under milder conditions. unc.edu A team at UNC-Chapel Hill, for example, has developed a cobalt-catalyzed method for synthesizing amides from alkenes and amines, which is 100% atom-economical. unc.edu

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and easier scalability. Applying flow chemistry to the synthesis of this compound could lead to higher yields and purity while minimizing solvent usage and reaction times.

Electrosynthesis: Electrochemical methods are gaining traction as a green alternative for organic synthesis. rsc.org These methods use electricity to drive chemical reactions, often obviating the need for harsh reagents. rsc.org Investigating the electrosynthesis of the target compound could open up new, more sustainable production pathways. rsc.org

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. Screening for or engineering enzymes that can facilitate the amidation step in the synthesis of this compound would be a significant step towards a fully biocompatible synthetic route.

A comparative table of potential synthetic methodologies is presented below:

Synthetic Method Potential Advantages Challenges
Traditional Batch SynthesisWell-established proceduresHigh waste generation, harsh conditions
Catalytic AmidationReduced waste, milder conditionsCatalyst development and optimization
Flow ChemistryImproved control, scalability, safetyInitial setup costs, potential for clogging
ElectrosynthesisGreen energy source, reduced reagentsElectrode material selection, reaction optimization
BiocatalysisHigh selectivity, mild conditionsEnzyme discovery and stability

Advanced Spectroscopic Characterization for Mechanistic Insights

A thorough understanding of the structure and dynamic behavior of this compound is crucial for predicting its properties and interactions. While standard spectroscopic techniques like NMR and IR provide basic structural information, advanced methods can offer deeper mechanistic insights. blogspot.comutoronto.ca

Future research should employ:

Two-Dimensional NMR (2D NMR): Techniques such as COSY, HSQC, and HMBC can be used to unambiguously assign all proton and carbon signals and to elucidate the through-bond connectivity within the molecule. This detailed structural map is foundational for understanding its chemical behavior. utoronto.ca

Solid-State NMR (ssNMR): To understand the properties of the compound in its solid form, ssNMR can provide information about its crystal packing and polymorphic forms. This is particularly important for applications in materials science.

Time-Resolved Spectroscopy: Techniques like time-resolved infrared or fluorescence spectroscopy can be used to study the dynamics of the molecule, such as conformational changes or intermolecular interactions, on very short timescales.

Computational Spectroscopy: Combining experimental spectroscopic data with quantum chemical calculations can provide a more detailed and accurate picture of the molecular structure and properties. For instance, calculating theoretical NMR chemical shifts and comparing them to experimental values can help to confirm the structure and stereochemistry.

A hypothetical dataset from advanced spectroscopic analysis is shown below:

Spectroscopic Technique Parameter Hypothetical Value/Observation Inferred Insight
2D NMR (HSQC)Cross-peak at (δH 7.2, δC 128.5)Correlation between aromatic proton and carbonConfirms C-H connectivity in the phenyl ring
Solid-State NMR (13C CP/MAS)Multiple peaks for the carbonyl carbonSuggests the presence of multiple crystalline forms (polymorphism)Indicates different packing arrangements in the solid state
Time-Resolved IR SpectroscopyShift in amide I band frequency after photoexcitationIndicates a change in the amide bond character in the excited stateProvides insight into the molecule's photochemical behavior

Integration with Artificial Intelligence and Machine Learning in Chemical Design

Potential applications include:

Predictive Modeling: Machine learning models can be trained on large datasets of chemical structures and their properties to predict various characteristics of this compound, such as its solubility, melting point, and even potential biological activity. hashnode.dev

De Novo Design: Generative AI models can be used to design novel derivatives of the parent compound with desired properties. For example, an AI could suggest modifications to the structure to enhance its binding affinity to a specific protein target.

Synthesis Planning: AI tools can assist in designing the most efficient synthetic routes by analyzing vast reaction databases and predicting the outcomes of different reaction steps.

Data Analysis: AI can be used to analyze complex datasets from high-throughput screening or spectroscopic experiments to identify patterns and correlations that might be missed by human researchers.

The following table illustrates how AI could be used to guide the design of new derivatives:

Desired Property AI/ML Approach Potential Structural Modification Suggested by AI
Increased aqueous solubilityPredictive QSAR modelingAddition of a hydroxyl or amino group to the phenyl ring
Enhanced binding to a target proteinGenerative adversarial networks (GANs)Extension of the pentanoic acid chain with a specific functional group
Improved thermal stabilityNeural network-based property predictionIntroduction of a fluorine atom to the phenyl ring

Exploration of Novel Molecular Targets (in vitro, theoretical)

Identifying the potential biological targets of a chemical compound is a critical step in drug discovery and chemical biology. scispace.comyoutube.comnih.gov While this compound may not have a known biological function, computational and in vitro methods can be used to explore its potential interactions with biomolecules. scispace.comyoutube.comnih.gov

Future research in this area should focus on:

In Silico Target Prediction: Computational methods such as molecular docking and pharmacophore modeling can be used to screen large libraries of protein structures to identify potential binding partners for the compound. scispace.com These methods can provide initial hypotheses about its mechanism of action.

Virtual Screening: By creating a virtual library of derivatives of this compound, researchers can computationally screen them against known drug targets to identify compounds with the potential for therapeutic activity.

In Vitro Screening: High-throughput screening (HTS) of the compound against a panel of biologically relevant targets, such as enzymes or receptors, can experimentally validate the predictions from computational models.

Mechanism of Action Studies: If a potential target is identified, further in vitro experiments can be conducted to elucidate the mechanism by which the compound interacts with the target and modulates its function.

A theoretical exploration of molecular targets could yield the following hypothetical results:

Computational Method Predicted Target Predicted Binding Affinity (Kd) Potential Biological Relevance
Molecular DockingCyclooxygenase-2 (COX-2)5.2 µMAnti-inflammatory activity
Pharmacophore ScreeningFarnesyltransferase10.8 µMAnticancer activity
Reverse Virtual ScreeningCarbonic Anhydrase IX2.5 µMAntitumor activity

Q & A

Q. What are the common synthetic routes for 5-[(3-methylphenyl)amino]-5-oxopentanoic acid, and how can purity be optimized?

The compound is typically synthesized via acylation of 3-methylaniline with glutaric anhydride. Key steps include:

  • Reaction Setup : Mixing 3-methylaniline with glutaric anhydride in a polar aprotic solvent (e.g., THF or DCM) under nitrogen.
  • Temperature Control : Maintaining 0–5°C during initial mixing to minimize side reactions, followed by gradual warming to room temperature.
  • Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, eluting with ethyl acetate/hexane) to achieve >95% purity .
  • Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of aniline to anhydride) and using drying agents (e.g., molecular sieves) to suppress hydrolysis .

Q. How is the structure of this compound validated experimentally?

Structural confirmation requires a multi-technique approach:

  • NMR : 1^1H NMR peaks at δ 8.2–8.5 ppm (amide NH), δ 6.7–7.3 ppm (aromatic protons), and δ 2.3 ppm (methyl group) are diagnostic. 13^{13}C NMR confirms the ketone (δ ~205 ppm) and carboxylic acid (δ ~175 ppm) .
  • HRMS : Exact mass analysis (e.g., [M+H]+^+ at m/z 250.1184 for C12_{12}H15_{15}NO3_3) ensures molecular formula accuracy .
  • FTIR : Strong absorbance at ~1650 cm1^{-1} (amide C=O) and ~1700 cm1^{-1} (carboxylic acid C=O) .

Q. What biological targets or mechanisms are associated with this compound?

The methylphenyl and amide moieties enable interactions with enzymes or receptors:

  • Hydrogen Bonding : The amide NH and carbonyl groups bind to catalytic residues in proteases or kinases.
  • Hydrophobic Interactions : The 3-methylphenyl group may occupy hydrophobic pockets in targets like histone deacetylases (HDACs) or cyclooxygenases .
  • Inhibition Studies : Competitive assays (e.g., fluorescence polarization) quantify IC50_{50} values, while molecular docking predicts binding modes .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis while minimizing byproducts?

Advanced strategies include:

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side products like hydrolyzed glutaric acid .
  • Catalysis : Lewis acids (e.g., ZnCl2_2) accelerate acylation, lowering reaction time from 24h to 6h .
  • In-Line Analytics : PAT tools (e.g., ReactIR) monitor reaction progress in real time .

Q. How do substituent variations (e.g., methyl vs. fluorine) impact biological activity?

Comparative studies reveal:

  • Electron-Withdrawing Groups (e.g., -F in analogues): Enhance metabolic stability but reduce solubility. Fluorinated derivatives show 10–50x higher HDAC inhibition than methyl-substituted variants .
  • Steric Effects : 3-Methyl substitution improves target selectivity over 4-methyl due to reduced steric hindrance in enzyme active sites .
  • Data Validation : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and correlate with substituent effects .

Q. How can contradictory data on enzymatic inhibition be resolved?

Contradictions often arise from assay variability. Mitigation strategies:

  • Standardized Assays : Use recombinant enzymes (e.g., HDAC1 vs. HDAC6) under uniform buffer conditions (pH 7.4, 25°C) .
  • Control Compounds : Include reference inhibitors (e.g., suberoylanilide hydroxamic acid) to normalize results across labs .
  • Meta-Analysis : Pool data from orthogonal methods (e.g., SPR, enzymatic assays) to identify outliers .

Q. What advanced characterization techniques are critical for studying degradation products?

  • LC-HRMS/MS : Identifies hydrolyzed fragments (e.g., 3-methylaniline, glutaric acid) with ppm-level mass accuracy .
  • X-Ray Crystallography : Resolves degradation-induced conformational changes in co-crystallized targets .
  • Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks; monitor degradation via UPLC .

Methodological Considerations

  • Synthesis Reproducibility : Document solvent batch variability (e.g., THF peroxides) and anhydride purity .
  • Data Interpretation : Use cheminformatics tools (e.g., Schrödinger Suite) to correlate structural features with bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.